molecular formula C13H14N2 B3032510 2-(Aminomethyl)-N-phenylaniline CAS No. 20877-84-3

2-(Aminomethyl)-N-phenylaniline

Cat. No.: B3032510
CAS No.: 20877-84-3
M. Wt: 198.26 g/mol
InChI Key: PGFFGECEBOFNBH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N-phenylaniline is an organic compound with the molecular formula C13H14N2 It consists of an aniline moiety substituted with an aminomethyl group at the ortho position and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)-N-phenylaniline can be synthesized through several methods. One common approach involves the reductive amination of 2-nitrobenzylamine with aniline. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert nitro groups to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring using reagents like halogens, sulfonyl chlorides, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Imines or nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated, sulfonated, or alkylated derivatives of the aromatic ring.

Scientific Research Applications

2-(Aminomethyl)-N-phenylaniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)aniline: Lacks the phenyl group attached to the nitrogen atom, resulting in different chemical properties and reactivity.

    N-Phenylaniline: Lacks the aminomethyl group, affecting its ability to participate in certain reactions.

    2-(Aminomethyl)pyridine: Contains a pyridine ring instead of an aniline ring, leading to different electronic and steric effects.

Uniqueness

2-(Aminomethyl)-N-phenylaniline is unique due to the presence of both an aminomethyl group and a phenyl group attached to the aniline nitrogen. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.

Biological Activity

2-(Aminomethyl)-N-phenylaniline, commonly referred to as APMA, is an aromatic amine with significant biological activity. Its molecular formula is C13H14N2, and it has been investigated for various pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article aims to provide a comprehensive overview of the biological activity of APMA, supported by data tables and relevant research findings.

APMA is characterized by its complex structure, which allows for diverse interactions within biological systems. The compound can be synthesized through various methods involving amination reactions of phenyl derivatives. Its synthesis and characterization have been detailed in multiple studies, emphasizing its potential as a precursor in drug development.

Anticancer Properties

Research indicates that APMA exhibits notable anticancer activity . It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that APMA can effectively reduce cell viability in breast cancer and leukemia models.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HL-60 (Leukemia)10Cell cycle arrest

Antibacterial Activity

APMA has also been investigated for its antibacterial properties , particularly against Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth by disrupting cell wall synthesis and interfering with enzyme activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli64 µg/mLEnzyme inhibition

Antifungal Activity

In addition to its antibacterial effects, APMA demonstrates antifungal activity . It has been effective against various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Fungal StrainMIC (µg/mL)Mechanism of Action
Candida albicans16Disruption of cell membrane
Aspergillus niger32Inhibition of ergosterol biosynthesis

The biological activity of APMA is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : APMA inhibits enzymes such as acetylcholinesterase and tyrosinase, which are involved in neurotransmitter breakdown and melanin production, respectively.
  • Cell Cycle Modulation : The compound affects cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Activity : It disrupts bacterial cell walls and fungal membranes, contributing to its broad-spectrum antimicrobial effects.

Toxicity and Safety

While APMA shows promising biological activities, its toxicity profile is a critical consideration. Studies indicate that it may exhibit concentration-dependent toxicity, with potential damage to liver and kidney tissues in animal models. However, comprehensive toxicity data in humans remains limited.

Applications in Research and Industry

APMA's diverse biological activities make it a candidate for various applications:

  • Pharmaceutical Development : As a precursor for drugs targeting cancer and infectious diseases.
  • Research Tool : Used in studies investigating enzyme inhibition and cellular responses.
  • Industrial Applications : Potential use in dyes and catalysts due to its chemical properties.

Current State of Research

Ongoing research focuses on elucidating the precise mechanisms through which APMA exerts its biological effects. Studies are also exploring its efficacy in combination therapies for enhanced therapeutic outcomes against resistant strains of bacteria and cancer cells.

Properties

IUPAC Name

2-(aminomethyl)-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFFGECEBOFNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576775
Record name 2-(Aminomethyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20877-84-3
Record name 2-(Aminomethyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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